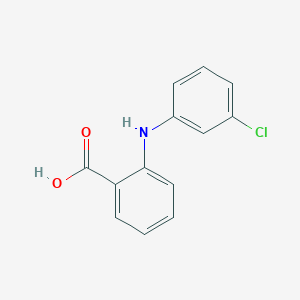

2-((3-Chlorophenyl)amino)benzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-chloroanilino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO2/c14-9-4-3-5-10(8-9)15-12-7-2-1-6-11(12)13(16)17/h1-8,15H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVMWPVYEBVFZHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70157792 | |

| Record name | Benzoic acid, 2-((3-chlorophenyl)amino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70157792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13278-36-9 | |

| Record name | 2-[(3-Chlorophenyl)amino]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13278-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(m-Chlorophenyl)anthranilic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013278369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13278-36-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49135 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-((3-chlorophenyl)amino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70157792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 2-[(3-chlorophenyl)amino] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(M-CHLOROPHENYL)ANTHRANILIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LW9LF7L96X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Transformations of 2 3 Chlorophenyl Amino Benzoic Acid

Strategic Approaches for the Synthesis of 2-((3-Chlorophenyl)amino)benzoic Acid

The construction of the anilino-benzoic acid linkage in this compound can be achieved through several strategic pathways, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions.

Direct Acylation Reactions Utilizing Aniline (B41778) and Benzoic Acid Derivatives

Direct acylation represents a classical approach to forming amide bonds. In the context of synthesizing N-aryl aminobenzoic acids, this can involve the reaction of an aminobenzoic acid with a suitable acylating agent. A general method involves the reaction of a mixed anhydride (B1165640) of an N-acylamino acid with an aminobenzoic acid. scirp.org For the specific synthesis of the target compound, this would conceptually involve the acylation of 3-chloroaniline (B41212) with a 2-halobenzoic acid derivative. However, these direct acylation methods can sometimes be limited by harsh conditions or the need for activating groups.

Transition Metal-Catalyzed Coupling Reactions for Anilino-Benzoic Acid Linkages

Modern synthetic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions for the formation of carbon-nitrogen bonds. The Ullmann condensation, a copper-catalyzed reaction, is a historically significant method for synthesizing N-aryl anthranilic acids. nih.gov Recent advancements have led to the development of highly efficient, chemo- and regioselective copper-catalyzed cross-coupling reactions for the amination of 2-chlorobenzoic acids with aniline derivatives. nih.govacs.org

A notable and highly effective synthesis of this compound involves the direct coupling of 2-chlorobenzoic acid with 3-chloroaniline. acs.org This reaction, catalyzed by a copper/copper(I) oxide system in the presence of a base like potassium carbonate, proceeds with high chemoselectivity, leaving the aryl halide bond on the aniline moiety unaffected and producing the desired product in an outstanding 99% yield. acs.org This method is advantageous as it eliminates the need for protecting the carboxylic acid group. nih.govacs.org The ortho-carboxylate group is known to effectively accelerate homogeneous copper-catalyzed exchange reactions. acs.org

The optimization of these copper-catalyzed reactions has been a subject of extensive research. Studies have shown that the choice of solvent and base significantly impacts the reaction yield. For instance, solvents like diethylene glycol and 2-ethoxyethanol (B86334) have been found to enhance yields, while various bases such as Na₂CO₃, Cs₂CO₃, and K₃PO₄ show differing efficiencies. acs.org

Table 1: Copper-Catalyzed Synthesis of N-Aryl Anthranilic Acid Derivatives

| Aryl Halide | Amine | Catalyst System | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Chlorobenzoic acid | 3-Chloroaniline | Cu/Cu₂O | K₂CO₃ | 2-Ethoxyethanol | 99 | acs.org |

| 2-Chlorobenzoic acid | 2-Methylaniline | Cu/Cu₂O | K₂CO₃ | 2-Ethoxyethanol | 76 | acs.org |

| 2,4-Dichlorobenzoic acid | 4-Methoxyaniline | Cu/Cu₂O | K₂CO₃ | 2-Ethoxyethanol | 86 | acs.org |

| 5-Bromo-2-chlorobenzoic acid | Aniline | Cu/Cu₂O | K₂CO₃ | 2-Ethoxyethanol | 85 | acs.org |

| 2-Chlorobenzoic acid | 2,6-Dimethylaniline | CuI | K₂CO₃ | N/A | 63 | mdpi.com |

Reductive Amination and Nitro Group Hydrogenation Pathways to Related Analogues

Reductive amination is a powerful and versatile method for synthesizing amines from carbonyl compounds and amines via an imine intermediate. sigmaaldrich.com This one-pot reaction is favored in green chemistry due to its mild conditions and reduced waste. sigmaaldrich.com While not a direct route to this compound itself, it is a crucial strategy for producing related analogues. The process typically involves the reaction of an aldehyde or ketone with an amine in the presence of a selective reducing agent. sigmaaldrich.comnih.gov Common reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (Na(OAc)₃BH), which selectively reduce the intermediate iminium ion. nih.gov

A related and highly relevant synthetic pathway involves the hydrogenation of a nitro group. For instance, analogues of the target compound can be prepared by first synthesizing a nitro-substituted precursor, such as 2-(4-chloro-3-nitrobenzoyl)benzoic acid, and then reducing the nitro group to an amine. This reduction is often achieved through catalytic hydrogenation using catalysts like Raney nickel in a hydrogen atmosphere. This method is efficient, with short reaction times, mild conditions, and high product purity, making it suitable for industrial-scale production.

Exploration of Novel Synthetic Routes and Reaction Condition Optimization

The quest for more efficient and versatile synthetic methods is ongoing. Research into the synthesis of N-aryl anthranilic acids has focused on optimizing reaction conditions to overcome challenges like high temperatures and long reaction times associated with traditional methods. mdpi.com This includes exploring a wider range of substrates, various bases, and different copper catalyst systems. mdpi.com

For example, the use of copper(I) iodide as a catalyst has been shown to be effective for the amination of o-chlorobenzoic acids, even with sterically hindered anilines, providing moderate yields in shorter reaction times compared to other copper-based systems. mdpi.com

Furthermore, novel synthetic strategies for related scaffolds, such as 2-aminobenzophenones, have been developed. One such method involves a two-step process starting from acyl hydrazides, which undergo an aryne-based molecular rearrangement followed by a one-pot addition-elimination. While not a direct synthesis of the target acid, the exploration of such unique rearrangements showcases the continuous effort to develop new synthetic tools that could potentially be adapted for the synthesis of fenamic acid derivatives.

Chemoselective Derivatization and Functionalization of this compound

The anilinobenzoic acid scaffold offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives with potentially unique properties.

Oxidative Transformations of the Anilinobenzoic Acid Scaffold

The anilinobenzoic acid framework is susceptible to oxidative transformations, which can lead to a variety of new chemical entities. N-phenylanthranilic acid, the parent compound of the fenamates, is a well-known redox indicator, signifying its ability to undergo oxidation. sigmaaldrich.comnih.gov The oxidation product is typically a colored species formed through the coupling of the aromatic rings.

Research on the oxidative polymerization of N-phenylanthranilic acid has shown that the polymer chain grows through C-C bond formation at the 2- and 4-positions of the phenyl rings relative to the nitrogen atom. acs.org This process can be initiated by an oxidant like ammonium (B1175870) persulfate. acs.org Interestingly, even with an excess of the oxidant, the resulting polymer structure retains phenyleneamine units without forming oxidized quinoid forms. acs.org

In the context of enzymatic transformations, fenamic acid derivatives can interact with enzymes like cyclooxygenase-2 (COX-2). Studies have shown that some fenamates can reduce higher oxidation states of the heme moiety and quench tyrosyl radicals within the enzyme, demonstrating the redox activity of this scaffold in a biological environment. Furthermore, oxidative cyclization reactions, often mediated by hypervalent iodine reagents, represent a powerful method for constructing complex polycyclic compounds from phenol (B47542) derivatives, a strategy that could potentially be applied to hydroxylated analogues of the anilinobenzoic acid scaffold.

Reductive Modifications of Functional Groups within the Compound

The chemical structure of this compound contains two principal functional groups susceptible to reduction: the carboxylic acid and the aryl chloride. The selective reduction of one group in the presence of the other, or the exhaustive reduction of both, can be achieved through careful selection of reagents and reaction conditions.

The reduction of the carboxylic acid moiety to a primary alcohol, yielding (2-((3-chlorophenyl)amino)phenyl)methanol, is a fundamental transformation. This can be accomplished using powerful, non-selective hydride reagents like lithium aluminum hydride (LiAlH4). numberanalytics.comharvard.edu Milder and more selective reagents are also available. Borane complexes, such as borane-tetrahydrofuran (B86392) (BH3•THF), are particularly effective for reducing carboxylic acids while being less reactive towards other functional groups like esters. harvard.eduimperial.ac.uk Another advanced method involves the catalytic hydrosilylation of the carboxylic acid. nih.gov This can be achieved using earth-abundant metal catalysts, such as manganese complexes, which convert carboxylic acids to their corresponding alcohols under relatively mild conditions. nih.govacs.org

The second site for reduction is the chloro group on the phenyl ring. The carbon-chlorine bond can be cleaved through catalytic hydrogenation, a process known as hydrodechlorination. This reaction typically employs a catalyst such as palladium on carbon (Pd/C) with a source of hydrogen. numberanalytics.com Studies on analogous molecules like chloronitrobenzene have shown that catalytic hydrogenation can effectively remove the chlorine atom, replacing it with hydrogen. acs.orgnih.gov

Achieving chemoselectivity in these reductions is a significant synthetic challenge. numberanalytics.com For instance, reducing the carboxylic acid without affecting the aryl chloride requires conditions that avoid catalytic hydrogenolysis. Conversely, complete reduction might be desired, converting the parent molecule to (2-(phenylamino)phenyl)methanol. The choice of catalyst and reaction conditions is paramount; for example, studies on the hydrogenation of chloronitrobenzene have demonstrated that catalyst choice (e.g., Pd/C vs. modified platinum catalysts) can determine whether hydrodechlorination occurs as a primary or subsequent reaction. acs.orgresearchgate.net The use of specific reagents like indium hydrides has also been explored for the selective reduction of functional groups in complex molecules containing halogens. researchgate.net

Table 1: Potential Reductive Modifications and Reagents

| Functional Group | Transformation | Product | Typical Reagents |

|---|---|---|---|

| Carboxylic Acid | Reduction to Alcohol | (2-((3-chlorophenyl)amino)phenyl)methanol | LiAlH₄, BH₃•THF, Mn(I)-catalyzed hydrosilylation |

| Aryl Chloride | Hydrodechlorination | 2-(Phenylamino)benzoic acid | H₂, Pd/C |

| Both | Full Reduction | (2-(Phenylamino)phenyl)methanol | H₂, Pd/C (under forcing conditions); or multi-step synthesis |

Nucleophilic Aromatic Substitution on the Chlorophenyl Moiety

Nucleophilic aromatic substitution (SNAr) is a reaction pathway where a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. acs.org The reaction typically requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. numberanalytics.comresearchgate.net These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. proquest.com

In the case of this compound, the chlorine atom is a suitable leaving group. However, the chlorophenyl ring is not strongly activated for a classical SNAr reaction. The secondary amine bridge is an electron-donating group, which deactivates the ring towards nucleophilic attack. Furthermore, there are no powerful electron-withdrawing substituents (like a nitro group) on the chlorophenyl ring to stabilize the intermediate carbanion. researchgate.netproquest.com Therefore, displacing the chlorine atom with common nucleophiles such as alkoxides or amines via a traditional SNAr mechanism would likely require harsh reaction conditions, such as high temperatures and pressures.

Modern cross-coupling reactions, while mechanistically distinct from classical SNAr, provide a more viable pathway for substituting the chloro group. Palladium-catalyzed reactions like the Buchwald-Hartwig amination or copper-catalyzed Ullmann condensation could be employed to form new carbon-nitrogen or carbon-oxygen bonds at the position of the chlorine atom. These methods are highly effective for coupling amines, alcohols, or thiols with aryl halides under much milder conditions than traditional SNAr.

Table 2: Feasibility of Nucleophilic Aromatic Substitution (SNAr)

| Feature | Analysis for this compound | Implication for Reactivity |

|---|---|---|

| Leaving Group | Chlorine is a good leaving group. | Favorable for substitution. |

| Ring Activation | The ring contains an electron-donating amino group and lacks strong electron-withdrawing groups ortho/para to the Cl. | Unfavorable for classical SNAr. The ring is electron-rich. |

| Intermediate | The required Meisenheimer complex would be destabilized. | High energy barrier for the reaction. |

| Potential Methods | Classical SNAr would require harsh conditions. Modern catalytic cross-coupling reactions (e.g., Buchwald-Hartwig) are a more practical alternative. | Direct displacement is difficult; catalytic methods are preferred. |

Esterification and Amidation Strategies for Prodrug Development and Analogue Synthesis

The carboxylic acid functional group of this compound is a prime target for chemical modification through esterification and amidation. These reactions are central to the development of prodrugs, which are inactive derivatives of a parent drug molecule that undergo biotransformation in the body to release the active compound. researchgate.net Such strategies are often employed to improve physicochemical properties like solubility, permeability, and metabolic stability.

Esterification: Converting the carboxylic acid to an ester can significantly increase the lipophilicity of the molecule, which may enhance its ability to cross cell membranes. Simple alkyl esters, such as the methyl or ethyl ester, can be synthesized through Fischer esterification (reaction with an alcohol in the presence of an acid catalyst) or by reaction with an alkyl halide after converting the carboxylic acid to its carboxylate salt.

A more advanced prodrug strategy involves creating amino acid ester conjugates. researchgate.net By linking an amino acid to the parent molecule via an ester bond, the resulting prodrug can be recognized by endogenous amino acid or peptide transporters, such as PEPT1, potentially improving its absorption. researchgate.net Furthermore, the choice of amino acid can be tuned to balance solubility and lipophilicity. researchgate.netrsc.org These ester prodrugs are designed to be hydrolyzed by esterase enzymes in the plasma or target tissues to release the active carboxylic acid. researchgate.net

Amidation: Amidation of the carboxylic acid to form a primary, secondary, or tertiary amide is another key transformation for generating analogues. Amides are generally more stable towards hydrolysis than esters. This reaction can be achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride or using a peptide coupling reagent (e.g., DCC, EDC), followed by reaction with an appropriate amine. Linking the molecule to amino acids or peptides via an amide bond is a common strategy in medicinal chemistry. rsc.org For instance, the synthesis of a mutual prodrug of a related fenamate with gabapentin (B195806) via an amide linkage has been reported.

The secondary amine of the parent compound also represents a potential site for modification, such as through acylation to form a stable amide or conversion to a carbamate (B1207046) prodrug. nih.gov

Table 3: Prodrug and Analogue Strategies via Esterification and Amidation

| Modification Type | Target Group | Reagent/Strategy | Resulting Moiety | Rationale/Application |

|---|---|---|---|---|

| Esterification | Carboxylic Acid | Alkyl Alcohol + Acid Catalyst | Alkyl Ester | Increase lipophilicity, improve membrane permeability. |

| Carboxylic Acid | Amino Acid | Amino Acid Ester | Target peptide transporters (e.g., PEPT1), improve absorption and solubility. researchgate.net | |

| Amidation | Carboxylic Acid | Amine + Coupling Agent | Amide | Create stable analogues, synthesize mutual prodrugs. |

| Acylation | Secondary Amine | Acyl Chloride/Anhydride | Tertiary Amide | Generate stable analogues with modified properties. |

| Carbamate Formation | Secondary Amine | e.g., Acyloxyalkyl chloroformate | N-Acyloxyalkoxycarbonyl | Create carbamate prodrugs targeting the amine group. nih.gov |

Synthesis of Hybrid Molecules and Conjugates Incorporating the this compound Moiety

Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophores (active structural units) into a single molecule. organic-chemistry.org The goal is to create a new chemical entity with a modified activity profile, which could include synergistic effects, improved potency, or the ability to overcome drug resistance. The this compound scaffold is a versatile building block for creating such hybrid molecules due to its reactive handles (carboxylic acid and secondary amine).

The carboxylic acid group is the most common point of attachment for creating hybrids. It can be readily converted into an ester or an amide, serving as a linker to connect a second pharmacophore. For example, it could be linked to:

Another anti-inflammatory agent: To create a dual-acting compound.

An antimicrobial or anticancer moiety: To target inflammation associated with infections or cancer. Research has shown the synthesis of hybrid compounds by linking aminobenzoic acid derivatives with moieties like 1,3,4-thiadiazole, which has demonstrated biological activity. numberanalytics.com

A targeting group: To direct the molecule to a specific tissue or cell type.

The linker used to connect the two pharmacophores is a critical component of the design. organic-chemistry.org It can be a simple amide or ester bond, a flexible alkyl chain, or a more complex and stable linker like a 1,2,3-triazole ring, which can be readily formed using "click chemistry". youtube.com The synthesis of hybrid compounds containing coumarin (B35378) or tetrahydroisoquinoline moieties linked by an alkyl chain has been shown to be a promising approach. organic-chemistry.org Similarly, derivatives of aminobenzoic acid have been used to synthesize complex Schiff bases and benzohydrazides with potential biological activities. mdma.ch

These synthetic strategies expand the chemical space accessible from this compound, enabling the development of novel molecules with potentially enhanced therapeutic properties.

Table 4: Examples of Hybrid Molecule Design Strategies

| Scaffold | Linker Type | Conjugated Pharmacophore (Example) | Potential Application | Reference for Strategy |

|---|---|---|---|---|

| This compound | Amide/Ester Bond | Coumarin | Modulated anti-inflammatory/anticancer activity | organic-chemistry.org |

| This compound | Amide Bond | Sulfonamide | Combined anti-inflammatory/antimicrobial activity | mdma.ch |

| This compound | Amine Condensation | Aldehyde/Ketone | Schiff Base with novel biological profile | mdma.ch |

| This compound | 1,2,3-Triazole (Click Chemistry) | Azide/Alkyne-modified drug | Stable conjugate with enhanced properties | youtube.com |

| This compound | Amide Bond | 1,3,4-Thiadiazole derivative | Antiprotozoal activity | numberanalytics.com |

In Depth Biological Activities and Mechanistic Pharmacological Investigations

Anticancer and Antiproliferative Activities of 2-((3-Chlorophenyl)amino)benzoic Acid Derivatives

The quest for novel and effective anticancer agents has led to the investigation of numerous synthetic compounds, with derivatives of this compound showing considerable promise. These compounds have been systematically evaluated for their ability to inhibit the growth of various cancer cells and tumors, with research focusing on their cytotoxicity, underlying molecular mechanisms, and in vivo efficacy.

The cytotoxic potential of this compound derivatives has been assessed against a panel of human cancer cell lines, demonstrating a range of potencies. Studies have shown that these compounds can effectively inhibit the proliferation of breast cancer cell lines such as MDA-MB-231 and MCF-7, as well as cervical cancer cells (HeLa).

For instance, a study investigating 2-amino-3-chlorobenzoic acid (2A3CB), a related compound, revealed strong cytotoxic effects on MDA-MB-231 cells, with IC₅₀ values of 26 µM, 5 µM, and 7.2 µM at 24, 48, and 72 hours, respectively. nih.gov This indicates a time-dependent cytotoxic activity. Similarly, other research has highlighted the dose- and time-dependent DNA damage induced by related benzothiazole (B30560) derivatives in sensitive MCF-7 cells, with effective concentrations ranging from 10 nmol/L to 10 µmol/L over 24 to 72 hours. nih.gov

The cytotoxic effects are not limited to breast cancer. Thiazole-amino acid hybrid derivatives have also been tested against HeLa and MCF-7 cell lines, with some compounds exhibiting moderate to strong cytotoxicity. nih.gov For example, some thiazole (B1198619) conjugated amino acid derivatives displayed good cytotoxicity with low IC₅₀ values (2.07–8.51 μM) against A549 (lung cancer), HeLa, and MCF-7 cell lines, comparable to the positive control 5-fluorouracil. nih.gov

The table below summarizes the cytotoxic activity of selected this compound derivatives and related compounds against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | Activity | Reference |

| 2-Amino-3-chlorobenzoic acid (2A3CB) | MDA-MB-231 | IC₅₀: 26 µM (24h), 5 µM (48h), 7.2 µM (72h) | nih.gov |

| Thiazole-amino acid hybrid derivatives | A549, HeLa, MCF-7 | IC₅₀: 2.07–8.51 μM | nih.gov |

| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) | MCF-7 | Dose- and time-dependent DNA damage (10 nM - 10 µM; 24-72h) | nih.gov |

| Aminothiazole-paeonol derivatives | AGS, HeLa, HT-29 | Exhibited cytotoxic effects | researchgate.net |

The anticancer effects of this compound derivatives are mediated through various molecular mechanisms, leading to the inhibition of cancer cell growth and proliferation.

DNA Binding and Damage: A key mechanism of action for some of these compounds is their ability to interact with DNA. For example, the antitumor agent Phortress, a derivative of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, undergoes biotransformation to generate electrophilic species that covalently bind to DNA, causing lethal damage to sensitive tumor cells. nih.gov This leads to single and double-strand DNA breaks, which have been quantified using single-cell gel electrophoresis. nih.gov

Apoptosis Induction: Many derivatives of this compound have been shown to induce apoptosis, or programmed cell death, in cancer cells. The compound 2A3CB, for instance, was found to induce apoptosis in MDA-MB-231 breast cancer cells through caspase-mediated pathways. nih.gov This involves the downregulation of proteins such as PTEN, PCNA, and STAT3, and the upregulation of pro-apoptotic proteins like BAX. nih.gov

Tyrosine Kinase Inhibition: Another important mechanism is the inhibition of tyrosine kinases, which are crucial enzymes in cell signaling pathways that regulate cell growth and proliferation. Dysregulation of tyrosine kinase activity is a hallmark of many cancers. nih.gov Novel benzoic acid derivatives have been designed as tyrosine kinase inhibitors, with some showing potent activity against specific kinases like VEGFR-2. nih.govpreprints.org For example, certain quinazolinone derivatives synthesized from 2-aminobenzoic acid were found to inhibit the activity of the tyrosine kinase domain. preprints.org

Histone Deacetylase (HDAC) Inhibition: Some benzoic acid derivatives have also been identified as inhibitors of histone deacetylases (HDACs). HDACs play a role in regulating gene expression, and their inhibition can lead to the reactivation of tumor suppressor genes. A study on a specific benzoic acid derivative showed potent antitumor activity against a human cervical cancer cell line by inhibiting HDAC enzyme activity. preprints.org

The anticancer potential of this compound derivatives has been further validated in preclinical animal models. These in vivo studies provide crucial information on the efficacy of these compounds in a more complex biological system.

For instance, a lysylamide prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole significantly retarded the growth of breast (MCF-7) and ovarian (IGROV-1) xenograft tumors in mice. nih.gov Following treatment, cytochrome P450 1A1 protein expression, which is involved in the bioactivation of the drug, was detected in the tumors. nih.gov Similarly, treatment of xenograft-bearing mice with Phortress led to detectable DNA damage in the tumor cells. nih.gov

Another study on a SHP2 degrader, which represents a novel approach to cancer therapy, demonstrated nearly complete tumor regression in a xenograft mouse model. mdpi.com This was achieved through robust depletion of the SHP2 protein and suppression of downstream signaling pathways in the tumor. mdpi.com The anti-tumor and anti-metastatic activity of a related thiazolo-benzimidazole acetic acid derivative was also demonstrated in mice with Lewis lung tumors. nih.gov

Antimicrobial Spectrum and Mechanistic Insights

In addition to their anticancer properties, derivatives of this compound have demonstrated significant antimicrobial activity against a range of pathogenic bacteria and fungi.

Derivatives of this compound have shown promising broad-spectrum antibacterial activity. Studies have evaluated their efficacy against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. nih.govmdpi.compsu.edu

For example, 2-amino-3-chlorobenzoic acid (2A3CB), isolated from Streptomyces coelicolor, exhibited antimicrobial properties against Staphylococcus aureus (including methicillin-resistant strains), Escherichia coli, and Bacillus subtilis. nih.gov Other research has shown that certain benzoic acid derivatives can inhibit the growth of E. coli O157:H7. nih.gov The antibacterial activity is often influenced by the specific substituents on the benzoic acid ring. nih.gov

The table below presents the antibacterial activity of selected derivatives.

| Compound/Derivative | Bacterial Strain | Activity | Reference |

| 2-Amino-3-chlorobenzoic acid (2A3CB) | S. aureus, MRSA, E. coli, B. subtilis | Active | nih.gov |

| 2"-amino-4"-[2-(4'-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]-6"-aryl nicotinonitriles | Gram-positive and Gram-negative bacteria | Moderate to good activity | psu.edu |

| 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives | Enterococcus faecium, S. aureus, B. subtilis | Active against Gram-positive strains | nih.gov |

| 2-[(2-nitro-1-phenyl-ethyl)thio]benzoic acid derivatives | S. aureus, B. subtilis, P. aeruginosa, E. coli | Exhibited antibacterial activity | tubitak.gov.tr |

The mechanism of antibacterial action can involve the disruption of essential cellular processes. For instance, iodine-containing compounds are known to interact with amino groups of proteins, thereby suppressing vital enzyme systems in bacteria. espublisher.com

Derivatives of this compound have also been investigated for their antifungal properties. These compounds have shown efficacy against various fungal pathogens.

Research has demonstrated that specific derivatives of 2-aminobenzoic acid are effective against fungal infections caused by Candida albicans and Aspergillus niger. mdpi.com Some of these compounds exhibited a synergistic antifungal effect when combined with fluconazole, a conventional antifungal drug. mdpi.com The mechanism of antifungal action can involve the downregulation of genes responsible for hyphal growth, adhesion, and pathogenicity. mdpi.com

Furthermore, newly synthesized benzo nih.govpsu.eduimidazo[1,2-d] nih.govnih.govmdpi.comtriazine derivatives have shown obvious fungicidal activities against phytopathogenic fungi such as Botrytis cinerea, Rhizoctonia solani, and Colletotrichum capsici. mdpi.com The presence of electron-withdrawing groups, like chlorine, on the phenyl ring was found to enhance the antifungal activities. mdpi.com

Antiviral Potentials of Benzoic Acid Derivatives

While direct antiviral studies on this compound are not extensively documented in publicly available research, the broader class of benzoic acid and anthranilic acid derivatives has demonstrated notable antiviral properties. For instance, certain N-sulfonyl anthranilic acid derivatives have shown efficacy against the dengue virus. nih.gov Other research has highlighted the broad-spectrum antiviral activities of novel unsaturated five-membered benzo-heterocyclic amine derivatives, with some compounds showing potent activity against both RNA and DNA viruses. nih.gov Specifically, compounds with electron-withdrawing substituents on the aromatic ring, a feature present in this compound, were found to favor antiviral activity against RNA viruses. nih.gov

One study on a series of 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide derivatives, which share a chlorophenyl moiety, reported moderate anti-tobacco mosaic virus (TMV) activity for some of its members. nih.gov Another benzoic acid derivative, NC-5, has been identified as a potent inhibitor of influenza A viruses, including oseltamivir-resistant strains. nih.govnih.gov This compound was found to suppress viral protein expression and inhibit neuraminidase activity. nih.gov These findings suggest that the core benzoic acid scaffold is a promising framework for the development of novel antiviral agents. Further investigation is warranted to determine if this compound shares these antiviral potentials.

Elucidation of Antimicrobial Mechanisms

The antimicrobial activities of benzoic acid derivatives are attributed to several mechanisms, although specific studies on this compound are limited. Research on related compounds provides insights into potential modes of action.

DNA/Protein Binding: Anthranilic acid derivatives have been shown to interact with DNA. Molecular docking and viscosity measurements of a hybrid molecule of anthranilic acid and 2-(3-chlorophenyl)ethylamine (B57567) suggest an interaction with DNA via groove binding. nih.gov Furthermore, a study on anthranilic acid-based inhibitors of Replication Protein A (RPA), a single-stranded DNA binding protein, identified compounds that bind to the RPA70N domain. nih.gov This interaction is crucial as it can disrupt the DNA damage response pathway. nih.gov The carboxylic acid of the anthranilic acid portion plays a key role in this binding through a charge-charge interaction with arginine residues in the protein. nih.gov

Fatty Acid Biosynthesis Inhibition: The inhibition of fatty acid synthase (FAS) is a recognized antibacterial strategy. While direct evidence for this compound is not available, other benzoic acid derivatives are known inhibitors of this pathway. nih.gov For example, the natural products platensimycin (B21506) and platencin, which contain a 3-amino-2,4-dihydroxy benzoic acid core, exhibit potent broad-spectrum activity against Gram-positive bacteria by inhibiting fatty acid biosynthesis. uj.edu.pl The synthetic inhibitor C75 has also been shown to bind to and inhibit human FAS, demonstrating the potential of this class of compounds to target this essential metabolic pathway. nih.gov

Membrane Permeability Alteration: The ability of a compound to permeate cell membranes is a crucial factor in its antimicrobial efficacy. The permeability of membranes to amino acids and their derivatives is influenced by factors such as hydrophobicity and charge. drugbank.com Studies on anthranilic acid-based inhibitors of RPA have shown that some of these molecules possess high membrane permeability. nih.gov While specific data for this compound is not available, its structural properties suggest it would have some degree of membrane permeability, a prerequisite for reaching intracellular targets.

Enzyme Inhibition Profiles and Therapeutic Relevance

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition for Neurodegenerative Diseases

Cyclooxygenase (COX-1 and COX-2) Inhibition and Anti-inflammatory Pathways

This compound belongs to the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), which are well-known inhibitors of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. nih.gov The anti-inflammatory effects of fenamates are primarily due to their inhibition of prostaglandin (B15479496) synthesis through the blockade of the COX pathway. The structural characteristics of this compound, particularly the N-phenylanthranilic acid scaffold, are crucial for its interaction with the active site of COX enzymes.

Inhibition of Other Enzymes (e.g., Kinases, Proteases, Carbonic Anhydrase)

The inhibitory potential of this compound extends beyond cyclooxygenases, with evidence suggesting interactions with other enzyme families.

Kinase Inhibition: While specific kinase inhibition studies for this compound are not documented, related anthranilic acid derivatives have been explored as kinase inhibitors. For instance, derivatives have been identified as adjunct agents that potentiate the effects of ornithine decarboxylase inhibitors by targeting the far upstream element binding protein 1 (FUBP1), a master controller of genes like c-Myc. nih.gov

Protease Inhibition: Anthranilic acid-based compounds have been developed as inhibitors of matrix metalloproteinases (MMPs), such as MMP-9 and MMP-13, which are involved in tissue remodeling and disease processes. nih.gov

Carbonic Anhydrase Inhibition: Some sulfonamide derivatives of anthranilic acid have been investigated as inhibitors of carbonic anhydrase (CA), a family of enzymes involved in various physiological processes. nih.gov For example, N-(2-Amino-4-chlorophenyl)anthranilic acid is a related compound that has been studied in this context. sigmaaldrich.com

Urease Inhibition Studies

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for some pathogenic bacteria, such as Helicobacter pylori. nih.gov Inhibition of urease is therefore a target for the development of new antibacterial agents. nih.gov While there are no direct studies on the urease inhibitory activity of this compound, research on other anthranilic acid derivatives has shown promising results. For example, organometallic compounds derived from acetyl anthranilic acid have demonstrated potent urease inhibitory activity, with some being more effective than the standard inhibitor thiourea. nih.gov Docking studies have supported these in vitro findings, suggesting that the anthranilic acid scaffold can effectively interact with the urease active site. nih.gov

Antioxidant Properties and Protection Against Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous pathological conditions. The antioxidant potential of this compound and its derivatives has been evaluated through various assays.

While specific data for this compound in DPPH assays is not detailed in the provided search results, the broader class of 2-anilinobenzoic acid derivatives has been investigated for its antioxidant capabilities. Structure-activity relationship (SAR) studies on similar compounds suggest that the presence and position of substituents on the phenyl ring are crucial for radical scavenging activity. For instance, the inclusion of a halogen, such as the chloro group in this compound, has been noted to influence antiglycation activity, which is often linked to antioxidant potential.

Research has explored the capacity of 2-anilinobenzoic acid derivatives to protect against oxidative stress at a cellular level. Studies have shown that certain derivatives can ameliorate elevated intracellular oxidative stress. nih.govresearchgate.net For example, a study on hepatocytes demonstrated that a related derivative could counteract the diminished cell proliferation caused by advanced glycation end products (AGEs) by reducing intracellular ROS generation. nih.govresearchgate.net This was assessed using the dichlorodihydrofluorescein diacetate (DCFH-DA) technique, a common method for detecting intracellular ROS. nih.govresearchgate.net While this specific study focused on a dinitro-substituted analog, it highlights the potential of the 2-anilinobenzoic acid scaffold to mitigate cellular oxidative damage.

Antiglycation Activity of 2-Anilinobenzoic Acid Derivatives

Glycation is a non-enzymatic reaction between sugars and proteins or lipids that can lead to the formation of AGEs. The accumulation of AGEs is a key factor in the pathogenesis of various diseases.

A study investigating a series of 18 2-anilinobenzoic acid derivatives for their antiglycation potential in an in-vitro human serum albumin (HSA)-fructose model identified several compounds with significant activity. nih.govresearchgate.net The research indicated that the substitution pattern on the anilino ring plays a critical role in determining the antiglycation efficacy. Structure-activity relationship analyses from broader studies on small synthetic molecules suggest that the presence of a halogen atom on the phenol (B47542) ring can enhance antiglycation activity. researchgate.net This provides a rationale for the potential antiglycation properties of this compound.

The table below summarizes the findings related to the antiglycation activity of the general class of 2-anilinobenzoic acid derivatives.

| Compound Class | Assay Model | Key Findings | Reference |

| 2-Anilinobenzoic Acid Derivatives | In-vitro Human Serum Albumin (HSA)-Fructose Glycation | Derivatives show potential as antiglycation agents. | nih.govresearchgate.net |

| Small Synthetic Molecules | General review of antiglycation activity | Halogen substitution on the phenol ring can enhance activity. | researchgate.net |

Neuropharmacological Activities and Receptor Binding Studies

The neuropharmacological profile of this compound is an area of emerging interest. While specific receptor binding data for this exact compound is not available in the provided search results, the structural similarity to known pharmacologically active agents, such as certain non-steroidal anti-inflammatory drugs (NSAIDs) that are also anthranilic acid derivatives, suggests potential interactions with biological targets within the central nervous system. Further dedicated receptor binding studies and neuropharmacological assays would be necessary to fully characterize the activity of this compound in this domain.

Structure Activity Relationship Sar and Computational Chemistry Investigations

Systematic SAR Analysis for Optimizing Biological Efficacy

The biological activity of N-phenylanthranilic acid derivatives is highly dependent on the nature and position of substituents on both aromatic rings, as well as the presence of the core amino and carboxyl functional groups. nih.govnuph.edu.ua Systematic analysis of these features is crucial for optimizing efficacy.

The presence of a chlorine atom on the non-anthranilic phenyl ring significantly modulates the electronic and steric properties of the molecule, which in turn affects its biological activity. In the case of 2-((3-Chlorophenyl)amino)benzoic acid, the chlorine is at the meta-position.

Table 1: Hypothetical Impact of Phenyl Ring Substitution on Biological Activity of N-Phenylanthranilic Acid Analogs

| Substituent (R) on Phenyl Ring | Position | Relative Activity | Probable Rationale |

| H | - | Baseline | Unsubstituted parent compound. |

| 3-Cl | meta | Moderate to High | Enhances lipophilicity; potential for favorable interactions in a hydrophobic binding pocket. |

| 4-Cl | para | Variable | May increase activity depending on the target topology. nuph.edu.ua |

| 2-Cl | ortho | Low | Potential for steric hindrance, forcing the rings out of planarity and disrupting binding. |

| 3,4-diCl | meta, para | High | Increased lipophilicity and potential for multiple contact points. researchgate.net |

| 4-NO₂ | para | High | Strong electron-withdrawing group that can participate in specific electronic interactions. nuph.edu.ua |

This table is illustrative and based on general principles of medicinal chemistry and findings from related fenamate structures.

The N-phenylanthranilic acid scaffold, also known as a fenamate, possesses two critical functional groups: the secondary amine (imino group) and the carboxylic acid. nih.gov These groups are fundamental to the biological activity of the entire class of molecules.

The carboxylic acid group is typically ionized at physiological pH, forming a carboxylate anion. This negative charge is often crucial for forming strong ionic interactions or salt bridges with positively charged amino acid residues, such as arginine or lysine, within the active site of a target protein. researchgate.net This interaction frequently serves as a primary anchor, locking the molecule into a specific orientation.

The essential nature of these groups is demonstrated by the fact that their removal or significant alteration typically leads to a substantial loss of biological activity. nih.gov

Derivatization of the core this compound structure is a key strategy for modulating its pharmacological profile. Modifications can be targeted at the carboxylic acid or the secondary amine.

Esterification of the carboxyl group to create prodrugs is a common approach. nih.gov While this modification temporarily masks the key negatively charged group, it can improve properties like membrane permeability. Once inside the cell, esterases can cleave the ester, regenerating the active carboxylic acid. However, converting the carboxyl group to other functionalities like amides or nitriles can permanently alter the binding mode and often reduces activity if an ionic interaction is critical. researchgate.net

Modification at the amino group is less common, as this can disrupt the crucial intramolecular hydrogen bond and the relative orientation of the two phenyl rings. nih.gov However, creating derivatives through further substitution on the phenyl rings is a widely explored avenue. Adding different substituents can fine-tune the molecule's electronic and steric profile to enhance its affinity and selectivity for a specific target, such as differentiating between COX-1 and COX-2 enzymes. researchgate.netnih.gov For example, synthesizing hydrazide derivatives from the carboxylic acid moiety has been shown to produce compounds with significant anti-inflammatory activity. nuph.edu.uaijddr.in

Molecular Docking Simulations for Putative Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. uomustansiriyah.edu.iq For this compound and its analogues, docking studies provide invaluable hypotheses about their mechanism of action at a molecular level. nih.gov

Docking studies of fenamate-class compounds, which are known non-steroidal anti-inflammatory drugs (NSAIDs), are frequently performed with cyclooxygenase (COX) enzymes (PDB IDs: 4PH9, 1NNI) as the target. researchgate.netnih.govuomustansiriyah.edu.iq These studies consistently reveal a conserved binding mode.

The carboxylate group of the anthranilic acid ring typically forms a critical salt bridge with a positively charged residue at the head of the active site, such as Arginine (Arg120 in COX-1, Arg106 in COX-2). This interaction anchors the molecule. The rest of the molecule extends into a long, hydrophobic channel. The phenylamino portion, including the 3-chlorophenyl ring, fits into this hydrophobic pocket. The chlorine atom at the meta-position can make favorable van der Waals or halogen bond contacts with nonpolar amino acid residues like Leucine, Valine, or Isoleucine that line this channel. The secondary amine often forms a hydrogen bond with a backbone carbonyl or a serine residue (e.g., Ser530) deeper within the active site. researchgate.netnih.gov

Table 2: Predicted Key Interactions for this compound in a COX-2 Active Site

| Functional Group of Ligand | Potential Interacting Residue(s) | Type of Interaction |

| Carboxylic Acid (-COOH) | Arginine (Arg), Tyrosine (Tyr) | Ionic Bond, Hydrogen Bond |

| Amino Group (-NH-) | Serine (Ser), Histidine (His) | Hydrogen Bond |

| Chlorophenyl Ring | Leucine (Leu), Valine (Val), Alanine (Ala) | Hydrophobic (van der Waals) |

| Chlorine Atom (-Cl) | Phenylalanine (Phe), Leucine (Leu) | Halogen Bond, Hydrophobic |

This table is a predictive representation based on docking studies of structurally similar fenamates into cyclooxygenase enzymes. researchgate.netnih.gov

Molecular docking programs can calculate a scoring function to estimate the binding affinity between a ligand and its target. This score is often expressed as a free energy of binding (ΔG), typically in kcal/mol. A more negative ΔG value suggests a stronger, more stable interaction.

For fenamate derivatives docked into COX enzymes, the calculated binding affinities help to rank different analogues and predict their inhibitory potential. nih.gov The ΔG value incorporates the energetic contributions of all the interactions described above—ionic bonds, hydrogen bonds, and hydrophobic contacts. For example, a well-docked inhibitor might exhibit a predicted ΔG value in the range of -8 to -12 kcal/mol. The specific value for this compound would depend on the precise geometry of the binding pocket and the force field used for the calculation. These in silico results, when they correlate well with experimental in vivo data, confirm the efficiency and reliability of molecular docking for identifying potential lead compounds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) represents a computational modeling method employed to ascertain the relationship between the chemical structure of a compound and its biological activity. vjst.vn These models are built upon the principle that the structural properties of a molecule, such as its hydrophobicity, electronics, and steric effects, dictate its activity at a biological target. By developing a mathematical equation that links these properties (descriptors) to the activity, QSAR can be a valuable tool in drug discovery for predicting the activity of new chemical entities, thereby streamlining the process of synthesis and biological screening. vjst.vn

While direct QSAR studies specifically focused on this compound are not extensively detailed in the available literature, research on analogous and related structures provides insight into the key determinants of activity for this class of compounds. For instance, QSAR investigations on derivatives of aminobenzoic acids have been conducted to understand their inhibitory mechanisms against various biological targets.

A common approach involves analyzing a series of related compounds to identify which structural modifications lead to an increase or decrease in a specific biological response. For example, in studies on aminophenyl benzamide (B126) derivatives as histone deacetylase (HDAC) inhibitors, 3D-QSAR models indicated that hydrophobic character is crucial for inhibitory activity. researchgate.net The inclusion of hydrophobic substituents was predicted to enhance inhibition, while electron-withdrawing groups had a negative influence. researchgate.net Similarly, QSAR studies on benzoylaminobenzoic acid derivatives as potential antibacterial agents targeting β-ketoacyl-acyl carrier protein synthase III (FabH) revealed that inhibitory activity was positively correlated with increased hydrophobicity, molar refractivity, and aromaticity. nih.gov

For the this compound scaffold, a QSAR model would typically explore how substitutions on either the chlorophenyl or the aminobenzoic acid ring affect its biological endpoint. Key descriptors would likely include:

Hydrophobicity (LogP): The chlorine atom on the phenyl ring significantly influences the compound's lipophilicity, which is often a critical factor in how it interacts with protein binding pockets and permeates membranes.

Electronic Effects: The nature and position of substituents (like the chloro group) alter the electron distribution across the molecule, affecting its ability to form hydrogen bonds or engage in other electronic interactions with a target.

Steric Properties (Molar Refractivity, Molecular Volume): The size and shape of the molecule dictate its fit within a receptor's active site.

The development of a predictive QSAR model for this compound and its analogues would enable the virtual screening and design of new derivatives with potentially enhanced potency or selectivity. nih.govmdpi.com

| Compound Class | Biological Target | Favorable Structural Features Identified by QSAR | Unfavorable Structural Features Identified by QSAR | Reference |

|---|---|---|---|---|

| Benzoylaminobenzoic acid derivatives | β-ketoacyl-ACP synthase III (FabH) | Increased hydrophobicity, molar refractivity, aromaticity, presence of -OH group | Presence of heteroatoms (N, O, S) at certain positions | nih.gov |

| Aminophenyl benzamide derivatives | Histone Deacetylase (HDAC) | Hydrophobic substituents, hydrogen bond donating groups | Electron-withdrawing groups | researchgate.net |

| 2-(Oxalylamino) benzoic acid analogues | Protein Tyrosine Phosphatase 1B (PTP1B) | Binding conformation predicted by docking showed strong correlation with activity | N/A | nih.gov |

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction for Drug-Likeness

In the early stages of drug discovery, it is crucial to evaluate the pharmacokinetic properties of a compound to assess its potential as a drug candidate. audreyli.comresearchgate.net In silico ADMET prediction uses computational models to estimate these properties, helping to identify and filter out compounds that are likely to fail later in development due to poor absorption, distribution, metabolism, excretion, or toxicity profiles. nih.gov These predictive tools are vital for designing compound libraries and prioritizing molecules for synthesis and further testing. researchgate.net

For this compound, its drug-likeness can be evaluated based on a set of computed physicochemical properties. These properties are often benchmarked against established guidelines, such as Lipinski's Rule of Five, which predict poor absorption or permeation when a compound violates multiple rules (e.g., molecular weight > 500 Da, LogP > 5, H-bond donors > 5, H-bond acceptors > 10).

The predicted properties for this compound suggest a profile that warrants consideration as a drug-like molecule. Its molecular weight is well under the 500 Da threshold, and its hydrogen bond donor and acceptor counts are within the acceptable range. However, its calculated XLogP3 value of 5.6 is high, suggesting significant lipophilicity. nih.gov While this hydrophobicity can be beneficial for crossing cell membranes and interacting with certain protein targets, it may also lead to issues such as poor aqueous solubility, increased plasma protein binding, and potential for metabolic instability or toxicity. nih.govaudreyli.com

The polar surface area (PSA) is another key predictor of drug absorption, with values generally under 140 Ų being favorable for cell membrane permeability. The PSA of this compound is well within this limit, indicating a good potential for oral absorption. nih.gov

| Property | Predicted Value | General Implication for Drug-Likeness | Reference |

|---|---|---|---|

| Molecular Weight | 247.67 g/mol | Favorable (typically < 500 Da) | nih.gov |

| XLogP3 (Lipophilicity) | 5.6 | High; may indicate poor solubility but good permeability. Violates one of Lipinski's rules. | nih.gov |

| Hydrogen Bond Donor Count | 2 | Favorable (typically ≤ 5) | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | Favorable (typically ≤ 10) | nih.gov |

| Polar Surface Area (PSA) | 49.3 Ų | Favorable (typically < 140 Ų); suggests good cell permeability. | nih.gov |

| Rotatable Bond Count | 3 | Favorable (typically ≤ 10); indicates good oral bioavailability. | nih.gov |

These in silico predictions provide a valuable preliminary assessment. While the data suggests that this compound possesses several favorable drug-like characteristics, the high lipophilicity would be a key area for further investigation and potential optimization in any drug development program. nih.gov

Future Research Directions and Translational Perspectives

Rational Design and Synthesis of Novel 2-((3-Chlorophenyl)amino)benzoic Acid Derivatives with Enhanced Properties

The core structure of this compound offers a versatile scaffold for the rational design and synthesis of new derivatives with improved pharmacological profiles. The N-phenylanthranilic acid backbone is a privileged pharmacophore that can be chemically modified to enhance potency, selectivity, and pharmacokinetic properties. uni-frankfurt.de Future research in this area should focus on a systematic structure-activity relationship (SAR) analysis to guide the design of next-generation compounds. uni-frankfurt.de

Key strategies for derivatization include:

Modification of the Carboxylic Acid Group: Esterification or amidation of the carboxylic acid can lead to the development of prodrugs with improved oral bioavailability and reduced gastrointestinal side effects.

Substitution on the Phenyl Rings: Introducing various substituents on either the anthranilic acid or the N-phenyl ring can modulate the compound's activity. For example, substitutions on the phenyl ring can influence the molecule's interaction with target enzymes.

Bioisosteric Replacement: Replacing the carboxylic acid group with other acidic moieties, such as tetrazoles or hydroxamic acids, could lead to novel compounds with altered biological activities and physicochemical properties.

The synthesis of these new derivatives can be achieved through established chemical reactions. The Ullmann condensation, a classical method for forming the N-aryl bond, is a common route for synthesizing N-aryl anthranilic acids. Microwave-assisted organic synthesis can offer a more efficient and rapid alternative to conventional heating methods for these reactions.

Table 1: Potential Modifications and Expected Outcomes for Novel this compound Derivatives

| Modification Site | Potential Modification | Rationale and Expected Outcome |

| Carboxylic Acid | Esterification, Amidation | Prodrug formation for improved bioavailability and reduced GI toxicity. |

| N-Phenyl Ring | Introduction of electron-donating or electron-withdrawing groups | Modulation of electronic properties to enhance binding affinity to target proteins. |

| Anthranilic Acid Ring | Halogenation, Alkylation | Alteration of lipophilicity and metabolic stability. |

| Bioisosteric Replacement | Replacement of COOH with tetrazole or hydroxamic acid | Exploration of novel biological activities and improved pharmacokinetic profiles. |

Exploration of Synergistic Effects with Established Therapeutic Agents

The combination of this compound or its derivatives with existing drugs presents a promising strategy to enhance therapeutic efficacy and overcome drug resistance. Synergistic interactions can allow for lower doses of each agent, potentially reducing dose-related toxicity.

Future investigations should explore the synergistic potential of this compound derivatives in various disease contexts:

Oncology: Combining these derivatives with conventional chemotherapeutic agents could enhance their anticancer effects. For instance, some natural compounds have been shown to act synergistically with drugs like paclitaxel. The ability of fenamates to modulate signaling pathways involved in cancer progression suggests that their derivatives could be effective adjuncts in cancer therapy.

Infectious Diseases: The potential antigonorrheal activity of fenamic acids suggests that derivatives of this compound could be explored in combination with antibiotics to combat multidrug-resistant bacteria.

Inflammatory Disorders: Co-administration with other anti-inflammatory agents could provide a more potent and broader spectrum of anti-inflammatory activity.

Table 2: Potential Synergistic Combinations and Therapeutic Areas

| Therapeutic Area | Potential Combination Agent | Rationale for Synergy |

| Cancer | Paclitaxel, Doxorubicin | Enhanced cytotoxicity, overcoming drug resistance mechanisms. |

| Bacterial Infections | Ceftriaxone, Azithromycin | Increased efficacy against resistant strains. |

| Inflammatory Diseases | Corticosteroids, Other NSAIDs | Multi-target inhibition of inflammatory pathways. |

Development of this compound as a Versatile Synthetic Building Block for Medicinal Chemistry

The chemical structure of this compound makes it an attractive starting material for the synthesis of more complex molecules and heterocyclic systems with diverse biological activities. Its functional groups—the secondary amine, the carboxylic acid, and the two aromatic rings—provide multiple points for chemical elaboration.

This compound can serve as a key intermediate for the synthesis of:

Acridones: N-aryl anthranilic acids are well-established precursors for the synthesis of acridone (B373769) alkaloids, a class of compounds known for their broad biological activities.

Benzodiazepines: The anthranilic acid scaffold is a component of some benzodiazepine (B76468) structures, which are known for their anxiolytic and anticonvulsant properties.

Other Heterocycles: The reactive functional groups can be utilized in various cyclization reactions to construct novel heterocyclic systems, which are a rich source of new drug candidates.

The use of this compound as a building block allows for the generation of large and diverse chemical libraries for high-throughput screening and the discovery of new lead compounds. uni-frankfurt.de

Preclinical Development and Potential for Clinical Translation in Specific Disease Areas

Before any derivative of this compound can be considered for clinical trials, a thorough preclinical evaluation is essential. This involves a series of in vitro and in vivo studies to assess the compound's efficacy, safety, and pharmacokinetic profile.

Key preclinical studies would include:

In Vitro Efficacy: Testing the compounds against a panel of relevant cell lines (e.g., cancer cell lines, inflammatory cell models) to determine their potency (IC50 values).

In Vivo Efficacy: Evaluating the most promising compounds in animal models of disease (e.g., xenograft models for cancer, carrageenan-induced paw edema for inflammation).

Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds in animal models.

Toxicology Studies: Assessing the acute and chronic toxicity of the lead candidates to identify any potential adverse effects.

Based on the known activities of related fenamates, potential disease areas for clinical translation include inflammatory disorders, certain types of cancer, and neurodegenerative diseases. The development of prodrugs could be a key strategy to improve the clinical viability of these compounds.

Addressing Unresolved Questions and Research Gaps in the Field

Despite the potential of this compound and its analogs, several research gaps need to be addressed to fully realize their therapeutic promise.

Key unresolved questions include:

Specific Molecular Targets: While fenamates are known to inhibit cyclooxygenase (COX) enzymes, their full range of molecular targets remains to be elucidated. Identifying the specific proteins that interact with this compound derivatives is crucial for understanding their mechanism of action and for rational drug design.

Mechanisms of Action: The precise signaling pathways modulated by these compounds in different disease states are not fully understood. Research is needed to unravel the molecular mechanisms underlying their potential anti-inflammatory, anticancer, and neuroprotective effects.

Structure-Selectivity Relationships: A comprehensive understanding of how specific structural modifications influence the selectivity of these compounds for different biological targets is currently lacking.

Long-Term Safety: The long-term safety profile of chronic administration of novel derivatives needs to be established through rigorous preclinical toxicology studies.

Future research should aim to fill these knowledge gaps through a combination of computational modeling, in vitro biochemical and cell-based assays, and in vivo animal studies. A deeper understanding of the fundamental biology of these compounds will be critical for their successful translation into novel therapeutics.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-((3-Chlorophenyl)amino)benzoic acid, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, derivatives of this scaffold have been prepared using tert-butyl aminobenzoate intermediates under acidic conditions at 50°C for 1 hour, yielding crystalline products with high purity . Reaction optimization involves adjusting temperature, solvent polarity (e.g., DMSO-d6 for NMR studies), and stoichiometry of reagents. Chromatography (TLC with hexane/EtOH) and recrystallization are critical for purification .

Q. Which spectroscopic techniques are essential for characterizing this compound and its derivatives?

- Methodological Answer :

- FTIR : Identifies functional groups (e.g., C=O at ~1670 cm⁻¹ for carboxylic acid, C-Cl stretching at ~1076 cm⁻¹) .

- ¹H/¹³C NMR : Resolves aromatic protons (δ 6.7–7.79 ppm for multi-substituted benzene rings) and confirms substitution patterns .

- Mass Spectrometry : Validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can polymorphism in this compound derivatives impact pharmacological activity, and what methods resolve polymorphic forms?

- Methodological Answer : Polymorphism, observed in analogs like 2-((2,6-dichlorophenyl)amino)benzoic acid, affects solubility and bioavailability. Techniques include:

- X-ray Diffraction (XRD) : Resolves crystal lattice differences.

- Differential Scanning Calorimetry (DSC) : Detects thermal transitions (e.g., melting points ranging from 249.5–251.5°C ).

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions driving polymorph stability .

Q. How do structural modifications (e.g., halogen substitution) alter the anti-inflammatory activity of this compound derivatives?

- Methodological Answer : Substituting the phenyl ring with Cl or CH₃ groups modulates COX-2 inhibition. For instance, derivatives like 2-((3-chloro-2-methylphenyl)amino)benzoic acid (tolfenamic acid) show enhanced activity due to improved binding affinity. Activity is validated via:

- In vitro assays : COX-2 enzyme inhibition using fluorescence-based kits.

- Molecular docking : Simulations with PDB ID 5KIR (COX-2 structure) predict substituent effects .

Q. How can contradictory biological data for structurally similar derivatives be resolved?

- Methodological Answer : Discrepancies often arise from impurities, stereochemistry, or assay conditions. Strategies include:

- HPLC-PDA : Quantifies purity and detects trace impurities (e.g., unreacted intermediates).

- Chiral Chromatography : Resolves enantiomers if asymmetric synthesis is involved.

- Dose-response studies : Validates activity thresholds across multiple cell lines .

Experimental Design & Data Analysis

Q. What strategies mitigate side reactions during the synthesis of this compound derivatives?

- Methodological Answer :

- Protecting Groups : Use tert-butyl esters to prevent carboxylic acid interference during amide coupling .

- Catalyst Selection : FeCl₃ accelerates chlorination while minimizing byproducts like di-substituted analogs .

- In situ Monitoring : TLC or inline IR tracks reaction progress to optimize quenching times .

Q. How can computational tools predict synthetic pathways for novel derivatives?

- Methodological Answer : Retrosynthesis software (e.g., Pistachio, Reaxys) proposes routes based on known reactions. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.